N,N,3,3-tetramethyl-4-(4-morpholin-4-ylpyridine-2-carbonyl)piperazine-1-carboxamide
Description
N,N,3,3-tetramethyl-4-(4-morpholin-4-ylpyridine-2-carbonyl)piperazine-1-carboxamide: is a complex organic compound that features a piperazine ring substituted with a morpholine and pyridine moiety
Properties
IUPAC Name |
N,N,3,3-tetramethyl-4-(4-morpholin-4-ylpyridine-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-19(2)14-23(18(26)21(3)4)7-8-24(19)17(25)16-13-15(5-6-20-16)22-9-11-27-12-10-22/h5-6,13H,7-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAXPQGXEUSETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C(=O)C2=NC=CC(=C2)N3CCOCC3)C(=O)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3,3-tetramethyl-4-(4-morpholin-4-ylpyridine-2-carbonyl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the piperazine ring, followed by the introduction of the morpholine and pyridine groups. Common reagents used in these reactions include:
Amines and carboxylic acids: for the formation of amide bonds.
Catalysts: such as palladium or copper for coupling reactions.
Solvents: like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N,N,3,3-tetramethyl-4-(4-morpholin-4-ylpyridine-2-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: including halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N,N,3,3-tetramethyl-4-(4-morpholin-4-ylpyridine-2-carbonyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N,3,3-tetramethyl-4-(4-morpholin-4-ylpyridine-2-carbonyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway.
Comparison with Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar pharmacological properties.
Morpholine derivatives: These compounds contain the morpholine ring and can exhibit similar chemical reactivity.
Pyridine derivatives: These compounds include the pyridine ring and may have comparable biological activities.
Uniqueness: N,N,3,3-tetramethyl-4-(4-morpholin-4-ylpyridine-2-carbonyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
